molecular formula C12H22O2 B154035 Ethyl (E)-8-methylnon-6-enoate CAS No. 75335-54-5

Ethyl (E)-8-methylnon-6-enoate

Cat. No. B154035
CAS RN: 75335-54-5
M. Wt: 198.3 g/mol
InChI Key: IXHFFNCBURGATB-VQHVLOKHSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

This would involve discussing potential future research directions, applications, or improvements related to the compound .

properties

IUPAC Name

ethyl (E)-8-methylnon-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHFFNCBURGATB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCC/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-8-methylnon-6-enoate

Synthesis routes and methods

Procedure details

223.12 g (1 mol) of ethyl 6-bromohexanoate and 275.4 g (1.05 mol) of triphenyl phosphine were refluxed for 36 hours in 1.5 l of acetonitrile. After the reaction was terminated, 500 ml of acetonitrile was distilled off, then the reaction mixture was dried. Into the dried mixture, 72.11 g (1 mol) of isobutyl aldehyde was added and stirred. Controlling the reaction temperature in the range of 25°-35° C., 40 g (1 mol) of oily (60%) sodium hydride was carefully added. Then, the reaction mixture was stirred over night at room temperature. After the reaction was ended, 500 g of water was added into the reaction mixture, the oil layer was then separated and the water layer was extracted twice with 300 ml of hexane. The organic layers were combined and washed with 300 ml of water, solvent was removed in vacuum under reduced pressure, and then distilled under 2 mm Hg to obtain 122.8 g of ethyl 8-methyl-6-nonenoate (Yield: 62% based upon the starting material).
Quantity
223.12 g
Type
reactant
Reaction Step One
Quantity
275.4 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
[Compound]
Name
isobutyl aldehyde
Quantity
72.11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
reactant
Reaction Step Four

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